molecular formula C14H22N2O3 B2899788 N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide CAS No. 2361642-55-7

N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide

Cat. No. B2899788
M. Wt: 266.341
InChI Key: XZNIHUMZRIHDSH-UHFFFAOYSA-N
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Description

“N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The morpholine ring is attached to a cyclohexyl group, which is a common structural motif in many natural products and drugs . The prop-2-enamide group is a type of unsaturated amide, which could potentially participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the morpholine ring, the cyclohexyl group, and the prop-2-enamide group. The morpholine ring and the cyclohexyl group would likely contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. The morpholine ring could potentially participate in reactions involving the nitrogen atom, while the prop-2-enamide group could undergo reactions at the carbon-carbon double bond or at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present in it. For example, the presence of the morpholine ring could potentially make the compound more soluble in water .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

N-[1-(morpholine-4-carbonyl)cyclohexyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-2-12(17)15-14(6-4-3-5-7-14)13(18)16-8-10-19-11-9-16/h2H,1,3-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNIHUMZRIHDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCCC1)C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Morpholine-4-carbonyl)cyclohexyl]prop-2-enamide

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